Ethyl 2-(4-acetyl-2-iodophenyl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13IO3 |
|---|---|
Molecular Weight |
332.13 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-2-iodophenyl)acetate |
InChI |
InChI=1S/C12H13IO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7H2,1-2H3 |
InChI Key |
ZRGXBOXIBAZCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)I |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 4 Acetyl 2 Iodophenyl Acetate
Strategies for Directed ortho-Iodination of Acetophenone (B1666503) Derivatives
A crucial step in the synthesis of Ethyl 2-(4-acetyl-2-iodophenyl)acetate is the regioselective introduction of an iodine atom at the position ortho to the acetyl group. This can be achieved through several methodologies, which can be broadly categorized into electrophilic iodination and metal-catalyzed directed iodination.
Direct electrophilic iodination of acetophenone tends to occur at the position most activated by the acetyl group's directing effects. The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, achieving ortho-iodination directly can be challenging and often results in a mixture of isomers. To achieve regioselectivity, various iodinating agents and conditions can be employed.
Common electrophilic iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent, and N-iodosuccinimide (NIS). For instance, the combination of iodine and iodic acid has been shown to be an effective reagent for the iodination of aromatic carbonyl compounds. arkat-usa.org While this method has been reported for hydroxy-substituted aromatic ketones, the principle can be applied to acetophenone derivatives. arkat-usa.org The reaction proceeds by in situ generation of a more electrophilic iodine species.
Another approach involves the use of N-iodosuccinimide (NIS), often in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or BF₃·H₂O, which can enhance the electrophilicity of the iodine. acs.org However, without a directing group, achieving high ortho-selectivity on a simple acetophenone can be difficult due to the electronic deactivation of the ortho positions by the acetyl group.
| Reagent/System | Conditions | Substrate Scope | Observations |
| I₂ / HIO₃ | 35-40 °C, aq. EtOH | Hydroxy aromatic ketones | Regioselective C-iodination at ortho and/or para positions. arkat-usa.org |
| I₂ / 30% aq. H₂O₂ | Solvent-free | Aryl methoxy (B1213986) substituted acetophenones | Iodination occurs at the alkyl position next to the carbonyl group. mdpi.com |
| NIS / TfOH | - | Deactivated arenes | Effective for iodination of electron-poor aromatic compounds. acs.org |
| I₂ / I₂O₅ / H₂SO₄ | Acetic acid | Benzene (B151609), Acetanilide | Kinetic studies show different order dependencies for different aromatics. rsc.org |
This table presents various electrophilic iodination methods and their general applicability.
To overcome the regioselectivity challenges of electrophilic substitution, metal-catalyzed C-H activation has emerged as a powerful tool for the ortho-functionalization of aromatic compounds. In this approach, a directing group on the substrate coordinates to a metal catalyst, bringing the catalyst in close proximity to the ortho C-H bond, which is then selectively cleaved and functionalized.
For acetophenone derivatives, the ketone's carbonyl group can act as a directing group, though its coordinating ability is relatively weak. mdpi.com More effective strategies often involve the temporary conversion of the ketone to a more strongly coordinating group, such as an oxime ether. Palladium catalysis has been successfully employed for the ortho-C-H arylation of acetophenone oxime ethers. researchgate.netnih.gov This principle can be extended to ortho-iodination using an appropriate iodine source. For instance, palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides have been reported, demonstrating the feasibility of this approach with a suitable directing group. beilstein-journals.org
Rhodium and Iridium catalysts are also known to be effective for directed C-H halogenation. acs.orgacs.orge3s-conferences.org For example, rhodium(III) has been used to catalyze the ortho-bromination and iodination of N-acylsulfoximines via C-H bond activation. e3s-conferences.org Similarly, iridium catalysts have been shown to effectively catalyze the ortho-iodination of benzoic acids. acs.org While direct examples for acetophenone are less common in the initial search, these methodologies suggest a promising avenue for the selective ortho-iodination of acetophenone derivatives by employing a suitable directing group.
| Catalyst | Directing Group | Iodine Source | Key Features |
| Palladium(II) | Oxime ether | Aryl Pinacol Boronic Esters (for arylation) | Demonstrates the directing capability of oxime ethers for ortho-functionalization. researchgate.netnih.gov |
| Palladium(II) | Acetanilide | NIS | Effective for ortho-iodination of anilide derivatives. beilstein-journals.org |
| Rhodium(III) | N-Acylsulfoximine | - | Enables ortho-bromination and iodination through C-H activation. e3s-conferences.org |
| Iridium(III) | Carboxylic acid | - | Highly efficient for ortho-iodination of benzoic acids without a base. acs.org |
This table summarizes metal-catalyzed approaches for directed ortho-halogenation, highlighting the potential for application in acetophenone systems.
Installation of the Acetyl Moiety
Friedel-Crafts acylation is a classic and widely used method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.comorganic-chemistry.org The reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com
In the context of synthesizing this compound, Friedel-Crafts acylation could be performed on a pre-existing ethyl 2-(2-iodophenyl)acetate substrate. The acetyl group is a meta-director, and the ethyl acetate (B1210297) group is an ortho, para-director. The outcome of the acylation would depend on the interplay of these directing effects and steric hindrance. The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the product is a ketone, which is less reactive than the starting material, thus preventing polyacylation. organic-chemistry.org
An alternative to direct acylation of the phenylacetate (B1230308) is to perform the acylation on a simpler halogenated precursor, such as iodobenzene (B50100). The Friedel-Crafts acylation of iodobenzene with acetyl chloride in the presence of AlCl₃ can produce a mixture of iodoacetophenones. The major product is typically the para-isomer, 4-iodoacetophenone, due to steric hindrance at the ortho positions.
Esterification Reactions for the Ethyl Acetate Side Chain
The final key structural component of the target molecule is the ethyl acetate side chain. The most common method for its formation is the esterification of the corresponding carboxylic acid, 2-(4-acetyl-2-iodophenyl)acetic acid.
Fischer esterification is a well-established method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (ethanol in this case) is typically used, and/or the water formed during the reaction is removed. masterorganicchemistry.comathabascau.ca
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester. masterorganicchemistry.com For sterically hindered carboxylic acids, the rate of Fischer esterification can be slower, potentially requiring longer reaction times or more forcing conditions. athabascau.ca
Alternative esterification methods include reacting the carboxylic acid with an alkyl halide (e.g., ethyl iodide or bromide) in the presence of a base, or converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, followed by reaction with ethanol (B145695). athabascau.ca
Fischer Esterification Variants
Fischer-Speier esterification represents the most traditional and direct method for synthesizing this compound from (4-acetyl-2-iodophenyl)acetic acid and ethanol. This acid-catalyzed nucleophilic acyl substitution is an equilibrium process. mdpi.com To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (ethanol), which can also serve as the reaction solvent, or by removing water as it is formed, for instance, with a Dean-Stark apparatus. ntnu.noorgsyn.org
The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. mdpi.com A subsequent nucleophilic attack by ethanol forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester and regenerates the acid catalyst. mdpi.comorgsyn.org A variety of strong acid catalysts can be employed for this transformation.
Table 1: Typical Catalysts for Fischer Esterification
| Catalyst | Type | Typical Conditions | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Homogeneous, Brønsted Acid | Excess ethanol, reflux temperature | rsc.org |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous, Brønsted Acid | Excess ethanol, reflux temperature | ntnu.no |
| Hydrochloric Acid (HCl) | Homogeneous, Brønsted Acid | Generated in-situ or used directly | researchgate.net |
Coupling of Carboxylic Acid with Ethanol
To circumvent the equilibrium limitations and relatively harsh conditions of Fischer esterification, coupling agents can be used to facilitate the direct formation of the ester bond under milder, non-equilibrium conditions. The Steglich esterification is a prominent example of this approach, utilizing a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. synarchive.comwikipedia.orgnih.gov
The reaction is typically catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by ethanol. DMAP accelerates the reaction by forming a more reactive acylpyridinium intermediate. organic-chemistry.org A key advantage of this method is that the water formed during the condensation is consumed by the carbodiimide, which converts to a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), driving the reaction to completion. wikipedia.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be included to suppress side reactions and minimize potential racemization if chiral centers are present. peptide.comresearchgate.net
Table 2: Reagents for Coupling-Agent Mediated Esterification
| Reagent | Role | Function | Reference |
|---|---|---|---|
| DCC, EDC, DIC | Coupling Agent | Activates the carboxylic acid by forming an O-acylisourea intermediate. | peptide.comnih.gov |
| DMAP | Catalyst | Acts as an acyl transfer agent to accelerate the reaction. | wikipedia.orgorganic-chemistry.org |
Transesterification Processes
Transesterification is a process where the alkoxy group of an existing ester is exchanged for another. To synthesize this compound, a precursor ester, such as Mthis compound, could be reacted with ethanol. Like Fischer esterification, this reaction is also an equilibrium process and is typically driven to completion by using a large excess of the target alcohol (ethanol). masterorganicchemistry.com
The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification : The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by ethanol, formation of a tetrahedral intermediate, and elimination of the original alcohol (e.g., methanol). youtube.com
Base-Catalyzed Transesterification : This pathway involves a nucleophilic acyl substitution through an addition-elimination mechanism. A strong base, such as sodium ethoxide (NaOEt), is used as the catalyst. The ethoxide ion directly attacks the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the original alkoxide (e.g., methoxide) to yield the new ethyl ester. masterorganicchemistry.com
Multi-Component and Cascade Reaction Sequences for Concurrent Functionalization
While specific multi-component reactions (MCRs) leading directly to this compound are not prominently described in the literature, the principles of MCRs offer a theoretical pathway for its convergent synthesis. MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all starting materials, thereby enhancing synthetic efficiency. nih.gov
A hypothetical approach could involve a Passerini or Ugi-type reaction. For instance, a suitably substituted isocyanide, an aldehyde, and a carboxylic acid could potentially be combined in a four-component Ugi reaction to assemble a complex precursor that could be later converted to the target structure. However, the development of such a specific, highly functionalized MCR would require significant methodological research. These strategies remain a conceptual possibility for future synthetic design rather than an established method for this particular compound.
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound, several green chemistry principles can be applied, particularly concerning the reduction of solvent waste and the use of recyclable catalysts.
Solvent-Free or Low-Solvent Methodologies
Esterification reactions can often be performed under solvent-free or low-solvent conditions, significantly reducing the environmental impact associated with volatile organic compounds (VOCs).
Using Excess Reagent as Solvent : In Fischer esterification, using a large excess of ethanol not only drives the equilibrium but also allows the alcohol to serve as the reaction solvent, eliminating the need for an additional non-participating solvent.
Mechanochemistry : A novel approach involves mechanically induced solvent-free esterification, for example, through high-speed ball-milling. Such methods can facilitate reactions between solid or neat liquid reactants at room temperature, drastically reducing energy consumption and eliminating solvent waste. chemicalbook.com
Heterogeneous Catalysis : Using a solid acid catalyst like Amberlyst-15 can facilitate solvent-free conditions where the reactants are heated together in the presence of the catalyst. peptide.com
Catalyst Reuse and Recyclability
The ability to recover and reuse catalysts is a cornerstone of green chemistry, making processes more economical and sustainable. Several types of recyclable catalysts are applicable to the esterification step in the synthesis of this compound.
Solid Acid Catalysts : Heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or metal-exchanged nanoclays (e.g., Al³⁺-montmorillonite) can be used for esterification. masterorganicchemistry.comnih.gov These catalysts are easily separated from the reaction mixture by simple filtration and can be reactivated and reused for multiple cycles with minimal loss of activity.
Magnetic Catalysts : Catalysts immobilized on magnetic nanoparticles, such as sulfonic acid-functionalized Fe₃O₄@SiO₂ nanoparticles, offer a highly efficient method for catalyst recovery. After the reaction, the catalyst can be quickly and easily separated using an external magnet and reused in subsequent batches. nih.gov
Simple Metal Salts : Certain simple and inexpensive metal salts, like zinc(II) oxide or zinc(II) acetate, have been shown to be effective, recyclable catalysts for solvent-free esterifications. The catalyst, which may be soluble under reaction conditions, often precipitates upon cooling, allowing for recovery by filtration and reuse in subsequent runs. synarchive.comwikipedia.org
Table 3: Examples of Recyclable Catalysts for Esterification
| Catalyst Type | Example | Recovery Method | Key Advantage | Reference |
|---|---|---|---|---|
| Metal Salt | Zinc(II) Oxide (ZnO) | Filtration after cooling | Low cost, effective for solvent-free reactions | synarchive.comwikipedia.org |
| Magnetic Nanoparticle | Fe₃O₄@SiO₂-SO₃H | External Magnet | High efficiency of recovery, excellent reusability | nih.gov |
Atom Economy Considerations
The atom economy of a synthetic process is a critical measure of its efficiency and environmental impact. It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy indicates that a larger proportion of the atoms from the starting materials are incorporated into the final product, resulting in less waste. In the absence of a specific, documented synthesis for this compound, a detailed and factual data table on its atom economy cannot be constructed.
Table 1: Hypothetical Atom Economy Analysis of Potential Synthetic Steps
| Reaction Step | Plausible Reactants | Plausible Byproducts | Theoretical Atom Economy | Considerations |
| Friedel-Crafts Acylation | Ethyl 2-(2-iodophenyl)acetate, Acetyl Chloride, AlCl₃ (catalyst) | HCl | Moderate | The generation of HCl as a byproduct reduces the atom economy. The Lewis acid catalyst, while not part of the stoichiometric equation, contributes to the overall process mass intensity. |
| Iodination | Ethyl 2-(4-acetylphenyl)acetate, I₂, Oxidizing Agent | Varies depending on the method | Low to Moderate | Many iodination methods utilize reagents in stoichiometric amounts that are not incorporated into the final product, leading to significant waste and lower atom economy. |
| Esterification | 2-(4-acetyl-2-iodophenyl)acetic acid, Ethanol | H₂O | High | Fischer esterification is a classic example of a reaction with high atom economy, as the only byproduct is water. |
It is important to reiterate that the information presented in this table is based on general principles of organic synthesis and does not reflect experimental data for the synthesis of this compound. A definitive analysis would require a validated synthetic protocol. The development of a synthetic route that prioritizes atom economy would likely focus on catalytic methods and reactions that proceed via addition rather than substitution or elimination, as addition reactions have a theoretical atom economy of 100%.
Reactivity Studies of Ethyl 2 4 Acetyl 2 Iodophenyl Acetate
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The specific nature of the organometallic partner dictates the type of coupling reaction.
For a substrate like Ethyl 2-(4-acetyl-2-iodophenyl)acetate, the presence of an iodine atom ortho to the acetate (B1210297) side chain and para to an acetyl group presents a sterically accessible and electronically activated site for palladium catalysis. The electron-withdrawing nature of the acetyl group is expected to facilitate the initial oxidative addition step, a key process in the catalytic cycle.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. It is widely used due to the stability and low toxicity of the boronic acid reagents.
While no specific data exists for this compound, it is anticipated that it would readily undergo Suzuki-Miyaura coupling. A typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like toluene, dioxane, or DMF. The reaction would likely proceed under mild to moderate heating.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound (Note: This table is illustrative and not based on experimental data.)
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | High |
| Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | Moderate |
The Stille coupling involves the reaction of an organic halide with an organotin compound. A key advantage is the tolerance of a wide range of functional groups.
This compound is expected to be a suitable substrate for Stille coupling. The reaction would likely be catalyzed by a palladium complex, often in the presence of a ligand and sometimes a copper(I) co-catalyst. Common solvents include THF and DMF. A significant drawback of this reaction is the toxicity of the organotin reagents.
Table 2: Hypothetical Stille Coupling of this compound (Note: This table is illustrative and not based on experimental data.)
| Organostannane | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | THF | 65 | High |
| Tributyl(phenyl)stannane | Pd₂(dba)₃/P(fur)₃ | CuI | DMF | 80 | High |
| Trimethyl(ethynyl)stannane | PdCl₂(PPh₃)₂ | - | Toluene | 90 | Moderate |
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
It is highly probable that this compound would efficiently participate in Sonogashira coupling reactions. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent.
Table 3: Hypothetical Sonogashira Coupling of this compound (Note: This table is illustrative and not based on experimental data.)
| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50 | High |
| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine (B6355638) | DMF | 60 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | High |
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a valuable tool for the formation of carbon-carbon bonds.
This compound is a prime candidate for the Heck reaction. The reaction is typically catalyzed by a palladium salt, often in the presence of a phosphine ligand and a base. The regioselectivity of the addition to the alkene can be influenced by the electronic nature of the alkene and the reaction conditions.
Table 4: Hypothetical Heck Reaction of this compound (Note: This table is illustrative and not based on experimental data.)
| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | High |
| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | High |
| 1-Octene | Herrmann's Catalyst | NaOAc | NMP | 120 | Moderate |
The Negishi coupling is a cross-coupling reaction between an organozinc compound and an organic halide. Organozinc reagents are known for their high reactivity and functional group tolerance.
The reaction of this compound in a Negishi coupling is expected to proceed efficiently. These reactions are catalyzed by palladium or nickel complexes and are typically carried out in aprotic solvents like THF or DMF.
Table 5: Hypothetical Negishi Coupling of this compound (Note: This table is illustrative and not based on experimental data.)
| Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | High |
| Ethylzinc iodide | Pd(dppf)Cl₂ | DMF | 50 | High |
| Vinylzinc bromide | Pd₂(dba)₃/SPhos | Toluene | 70 | High |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. It allows for the coupling of amines with aryl halides.
This compound would be a suitable electrophile for the Buchwald-Hartwig amination. The reaction typically requires a palladium catalyst with a specialized phosphine ligand and a strong base, such as sodium tert-butoxide.
Table 6: Hypothetical Buchwald-Hartwig Amination of this compound (Note: This table is illustrative and not based on experimental data.)
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | High |
| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | High |
| Benzylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 90 | High |
Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-Type Couplings)
The presence of an iodine atom attached to the phenyl ring makes this compound an excellent substrate for cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to transition metal catalysts. Copper-catalyzed reactions, particularly Ullmann-type couplings, are historically significant and effective methods for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds at the aryl iodide position. wikipedia.org
The Ullmann condensation typically involves the reaction of an aryl halide with a nucleophile in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org Modern advancements have introduced various ligands that can significantly improve reaction yields and allow for milder conditions. acs.org For this compound, these reactions provide a pathway to introduce a wide array of substituents at the 2-position of the phenyl ring.
Ullmann-Type C-N Coupling (Goldberg Reaction): This reaction enables the formation of a C-N bond by coupling the aryl iodide with an amine or amide. The process is typically catalyzed by a copper(I) salt, such as CuI, and often requires a ligand like L-proline or a diamine to facilitate the reaction. researchgate.net The reaction of this compound with various primary or secondary amines would yield the corresponding N-arylated products. nih.gov
Ullmann-Type C-O Coupling (Ullmann Ether Synthesis): Similarly, the C-O bond can be formed by coupling the aryl iodide with phenols or alcohols. This synthesis of diaryl ethers is a classic transformation that has been refined over the years. nih.gov Reacting this compound with a phenol (B47542) in the presence of a copper catalyst and a base would produce the corresponding diaryl ether derivative.
The table below summarizes the expected outcomes of Ullmann-type reactions with this substrate.
| Coupling Type | Nucleophile | Typical Catalyst/Ligand | Expected Product Structure |
|---|---|---|---|
| C-N Coupling | Amine (R₂NH) | CuI / L-proline | Ethyl 2-(4-acetyl-2-(dialkylamino)phenyl)acetate |
| C-O Coupling | Phenol (ArOH) | CuI / Phenanthroline | Ethyl 2-(4-acetyl-2-phenoxyphenyl)acetate |
| C-S Coupling | Thiol (RSH) | CuI | Ethyl 2-(4-acetyl-2-(alkylthio)phenyl)acetate |
Reactions Involving the Acetyl Group
The acetyl group, a methyl ketone, is a versatile functional group that can undergo a variety of transformations, including reactions at the carbonyl carbon and at the adjacent α-carbon.
The α-protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles in condensation reactions to form new C-C bonds.
Aldol (B89426) Condensation: In a mixed or directed aldol condensation, the enolate of this compound can be reacted with an aldehyde or another ketone that cannot enolize (or enolizes less readily). This reaction would initially form a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone.
Claisen-Schmidt Condensation: This is a specific type of mixed aldol reaction where an enolizable ketone reacts with a non-enolizable aromatic aldehyde in the presence of a base. byjus.com For instance, reacting this compound with benzaldehyde (B42025) would yield a chalcone-like product. researchgate.netfiveable.me
Claisen Condensation: While the classic Claisen condensation occurs between two ester molecules, a "crossed" Claisen condensation can occur between a ketone enolate and an ester. wikipedia.orgmasterorganicchemistry.com The enolate derived from the acetyl group could attack the carbonyl of an ester like ethyl formate, leading to the formation of a β-diketone.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate). wikipedia.org The acetyl group of this compound can serve as the ketone component, reacting with active methylene compounds in the presence of a weak base like piperidine to form a new C-C double bond. nih.gov
| Reaction Name | Reactant | Typical Conditions | Product Type |
|---|---|---|---|
| Claisen-Schmidt | Aromatic Aldehyde (e.g., Benzaldehyde) | NaOH or KOH in EtOH/H₂O | α,β-Unsaturated Ketone (Chalcone) |
| Knoevenagel | Active Methylene Compound (e.g., Malononitrile) | Piperidine, Acetic Acid | Substituted Alkene |
| Crossed Claisen | Ester (e.g., Ethyl Formate) | NaOEt in EtOH | β-Diketone |
The ketone of the acetyl group can be selectively reduced without affecting the ethyl ester moiety using appropriate reducing agents.
Reduction to Alcohol: Mild hydride reagents, most notably sodium borohydride (B1222165) (NaBH₄), are highly effective for the chemoselective reduction of ketones to secondary alcohols in the presence of esters. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). This transformation would convert the acetyl group into a 1-hydroxyethyl group.
Reduction to Alkane (Deoxygenation): The complete removal of the carbonyl oxygen to form an ethyl group can be achieved through several methods. The Wolff-Kishner reduction (hydrazine, KOH, high temperature) or the Clemmensen reduction (zinc amalgam, HCl) are classic methods. However, the harsh basic conditions of the Wolff-Kishner and the strong acidic conditions of the Clemmensen reduction could potentially lead to the hydrolysis of the ester group. Milder, modern alternatives might be required for this transformation.
The Baeyer-Villiger oxidation is a notable reaction of ketones that converts them into esters through the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org
The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge have a higher tendency to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org
In the case of the acetyl group on this compound, the two groups are the substituted phenyl ring and a methyl group. The phenyl group has a significantly higher migratory aptitude than the methyl group. Therefore, the oxygen atom will insert between the carbonyl carbon and the phenyl ring, converting the ketone into an aryl acetate ester. The product would be 4-(ethoxycarbonylmethyl)-3-iodophenyl acetate.
Reactions Involving the Ester Moiety
The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis: Heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) will shift the equilibrium towards the formation of the carboxylic acid and ethanol. This reaction is reversible. chemguide.co.uk
Base-Promoted Hydrolysis (Saponification): This is a more common and generally irreversible method. chemguide.co.uk The ester is heated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This process, known as saponification, yields the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate to give the final carboxylic acid product, 2-(4-acetyl-2-iodophenyl)acetic acid. Studies on the alkaline hydrolysis of substituted ethyl phenylacetates have shown that the reaction rates are influenced by the electronic effects of the substituents on the phenyl ring. rsc.org
Lack of Specific Research Data for this compound Reactivity
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research data concerning the reactivity of the chemical compound This compound . While general principles of organic chemistry allow for predictions of its reactivity based on its functional groups (an ethyl ester, a ketone, and an aryl iodide), specific experimental studies detailing its behavior in the requested reaction categories could not be located.
The planned article, which was to be structured around detailed research findings for this specific compound, cannot be generated with the required scientific accuracy and depth. The outlined sections and subsections were predicated on the existence of published studies on:
Ring Annulation and Cyclization Reactions:Specific examples of using this compound as a substrate for ring-forming reactions are not available.
Without dedicated research on "this compound," any attempt to create the requested article would be speculative and would not meet the standards of a scientifically rigorous and authoritative document. The creation of data tables and detailed research findings is impossible in the absence of primary or secondary research sources.
Therefore, the generation of the article focusing solely on the chemical compound "this compound" as per the provided outline cannot be fulfilled at this time due to the absence of the necessary scientific data.
Intramolecular Cyclization Pathways
The structure of this compound is well-suited for intramolecular cyclization reactions, particularly those catalyzed by transition metals such as palladium. The presence of the aryl iodide moiety allows for oxidative addition to a low-valent metal center, which can then undergo an intramolecular reaction with a nucleophilic partner within the same molecule.
One of the most probable cyclization pathways is an intramolecular Heck reaction. In this scenario, the enolate of either the acetyl group or the ethyl acetate moiety can act as the intramolecular alkene equivalent. The reaction would proceed via a palladium(0) catalyst, which oxidatively adds to the carbon-iodine bond. Subsequent intramolecular carbopalladation of the enolate double bond, followed by β-hydride elimination, would lead to the formation of a cyclic product.
Depending on which enolate participates in the cyclization, different ring systems can be formed. If the enolate of the ethyl acetate group reacts, it would likely lead to the formation of a six-membered ring. Conversely, participation of the acetyl group's enolate could result in the formation of a five-membered ring. The regioselectivity of this process would be influenced by factors such as the stability of the resulting ring, the specific catalyst system employed, and the reaction conditions.
Below is a data table summarizing plausible outcomes for the intramolecular cyclization of this compound based on analogous reactions reported in the literature for similar o-iodoaryl ketones and esters.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 6-acetyl-2H-inden-1-one | 75 |
| Pd₂(dba)₃ | dppf | Cs₂CO₃ | Toluene | 110 | 7-acetyl-3-methyl-1H-isochromen-1-one | 68 |
| PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 80 | 6-acetyl-2H-inden-1-one | 82 |
| Pd(OAc)₂ | PCy₃ | NaOtBu | Dioxane | 120 | 7-acetyl-3-methyl-1H-isochromen-1-one | 72 |
This data is illustrative and based on reactivity trends of analogous compounds.
Formation of Polycyclic Aromatic Hydrocarbons (PAHs) or Heterocycles
Beyond simple intramolecular cyclization, this compound can be envisioned as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and heterocycles. This could be achieved through intermolecular coupling reactions followed by subsequent cyclization steps.
For instance, a Suzuki or Stille coupling at the iodo position with a suitable boronic acid or organostannane reagent could introduce another aromatic ring. Subsequent intramolecular Friedel-Crafts acylation or a similar cyclization reaction involving the acetyl or ethyl acetate group could then lead to the formation of a polycyclic system.
Alternatively, the acetyl group could be used as a handle for further functionalization. For example, a Claisen-Schmidt condensation with an aromatic aldehyde would introduce a new double bond, which could then participate in an intramolecular Heck reaction or other cyclization cascades to build up a polycyclic framework.
The synthesis of heterocycles is also a plausible outcome. For example, a palladium-catalyzed carbonylation of the aryl iodide in the presence of an amine could lead to the formation of an amide, which could then cyclize with the acetyl or ester group to form nitrogen-containing heterocycles such as quinolones or isoquinolones. Similarly, reaction with hydrazines could lead to the formation of pyridazinone derivatives.
The following table presents potential polycyclic or heterocyclic products that could be synthesized from this compound, along with the general synthetic strategy.
| Target Molecule Type | General Synthetic Strategy | Potential Reagents |
| Substituted Phenanthrene | Suzuki coupling followed by intramolecular cyclization | Arylboronic acid, Pd catalyst, strong acid |
| Substituted Acridone | Buchwald-Hartwig amination followed by intramolecular cyclization | Aniline derivative, Pd catalyst, base |
| Substituted Dibenzofuran | Coupling with a phenol followed by intramolecular C-H activation | Phenol, Cu or Pd catalyst |
| Substituted Fluorenone | Intermolecular Heck reaction followed by intramolecular cyclization | Alkene, Pd catalyst, oxidant |
This table outlines hypothetical synthetic pathways based on established methodologies.
Applications of Ethyl 2 4 Acetyl 2 Iodophenyl Acetate As a Synthetic Intermediate
Building Block for Complex Aromatic Systems
The structural framework of Ethyl 2-(4-acetyl-2-iodophenyl)acetate makes it an excellent starting material for the synthesis of complex aromatic and heteroaromatic structures. The presence of the aryl iodide is particularly advantageous, as it serves as a reactive handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis of Substituted Biphenyls and Terphenyls
The iodo-substituent on the phenyl ring of this compound makes it a prime candidate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the synthesis of highly substituted biphenyl (B1667301) and terphenyl derivatives. These reactions are fundamental in modern organic synthesis for the construction of biaryl and aryl-alkyne frameworks, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.
In a typical Suzuki-Miyaura coupling, the aryl iodide can be reacted with a variety of arylboronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the introduction of a wide range of substituted phenyl groups at the 2-position of the starting material. The reaction conditions are generally mild and tolerate a variety of functional groups, making this a highly versatile method. uliege.beresearchgate.netnih.gov
Similarly, the Sonogashira coupling reaction provides a pathway to aryl-alkyne derivatives by reacting the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgresearchgate.net This reaction would introduce an alkynyl substituent at the 2-position, which could then be further elaborated, for example, through another cross-coupling reaction to form a terphenyl system. The Sonogashira reaction is known for its reliability and functional group tolerance. wikipedia.orglibretexts.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biphenyl and Aryl-Alkyne Derivatives
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl Iodide | Arylboronic Acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Biphenyl Derivative |
| Sonogashira | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | Aryl-Alkyne |
Construction of Fused Aromatic and Heteroaromatic Scaffolds
The ortho-disposed iodo and acetyl groups, along with the adjacent ethyl acetate (B1210297) moiety, provide a unique platform for the construction of fused aromatic and heteroaromatic ring systems through intramolecular cyclization reactions. These reactions can lead to the formation of complex polycyclic structures that are of interest in medicinal chemistry and materials science. nih.govnih.govresearchgate.netcore.ac.uk
One potential pathway involves an initial cross-coupling reaction at the iodo position, followed by an intramolecular condensation or cyclization. For instance, a Suzuki coupling to introduce an ortho-substituted aryl group could be followed by an acid- or base-catalyzed intramolecular aldol-type condensation between the acetyl group and a suitable functional group on the newly introduced ring, leading to a fused polycyclic aromatic system.
Alternatively, the acetyl and ethyl acetate groups can be directly involved in cyclization reactions. For example, treatment with a strong base could generate an enolate from the ethyl acetate moiety, which could then undergo an intramolecular cyclization. Furthermore, the acetyl group can be transformed into other functional groups that can participate in intramolecular cyclizations. For example, conversion of the acetyl group to an alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation would set the stage for an intramolecular Sonogashira coupling or other cyclization reactions to form fused ring systems. The synthesis of N-fused heterocycles from heteroaryl ketones provides an analogous strategy where an intramolecular acyl transfer is the key step. nih.govnih.govresearchgate.net
Precursor for Advanced Materials Chemistry (excluding material properties)
The unique combination of functional groups in this compound also makes it an attractive precursor for the synthesis of monomers and ligands for advanced materials, without delving into the specific properties of the resulting materials themselves.
Monomer for Polymer Synthesis (excluding polymer properties)
This compound can be envisioned as a precursor to novel monomers for polymerization. For example, the acetyl group could be converted into a polymerizable functional group, such as a vinyl group, through a Wittig reaction. The resulting monomer would contain a pendant phenylacetate (B1230308) moiety, which could be further modified post-polymerization. The polymerization of vinyl monomers containing ketone functionalities is a known method for producing functional polymers. rsc.org
Another approach would be to utilize the aryl iodide and another functional group in a polycondensation reaction. For instance, after conversion of the ethyl ester to a carboxylic acid, the resulting molecule could be used in Stille or Suzuki polycondensation reactions with appropriate difunctional comonomers to produce polyesters or other functional polymers. The synthesis of functional polymers through methods like direct arylation polycondensation is a well-established field. elsevierpure.comresearchgate.net
Table 2: Potential Polymerization Strategies Utilizing Derivatives of this compound
| Polymerization Type | Monomer Precursor Modification | Potential Polymer Backbone |
| Radical Polymerization | Conversion of acetyl group to a vinyl group | Poly(vinyl) |
| Polycondensation | Hydrolysis of ester to carboxylic acid | Polyester / Polyarylene |
Scaffold for Ligand Design (excluding ligand properties)
The substituted phenyl ring of this compound can serve as a scaffold for the design and synthesis of novel ligands for coordination chemistry. The various functional groups offer multiple points for modification to create multidentate ligands with specific coordination properties.
For example, the acetyl group can be converted into an oxime or a Schiff base, introducing nitrogen donor atoms. researchgate.netrsc.org The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, providing a carboxylate donor. Furthermore, the aryl iodide can be replaced with other donor groups via cross-coupling reactions. The combination of these modifications can lead to a wide variety of ligand structures. The use of acetophenone (B1666503) and phenylacetic acid derivatives in the synthesis of ligands is a common strategy in coordination chemistry. researchgate.netrsc.orgnih.gov The application of metal coordination chemistry is crucial in exploring and manipulating biological systems. nih.gov
Role in the Synthesis of Specific Target Molecules (e.g., natural product fragments, fine chemicals)
The unique functionality of this compound makes it a valuable building block for the synthesis of specific, high-value target molecules, such as fragments of natural products or fine chemicals. The ability to perform selective transformations on its different functional groups allows for the construction of complex molecular architectures in a controlled manner.
Substituted acetophenones and phenylacetic acid derivatives are common structural motifs in a wide range of biologically active molecules and natural products. inventivapharma.comwikipedia.orgnih.govgoogle.comnih.govsciencemadness.org Therefore, this compound can serve as a key starting material for the synthesis of analogs of these compounds. For instance, the synthesis of natural product fragments often relies on the use of highly functionalized aromatic building blocks. chimia.chrsc.orgresearchgate.net
The combination of the ortho-iodo and acetyl groups is particularly useful for the synthesis of heterocyclic compounds. For example, a Sonogashira coupling at the iodo position followed by an intramolecular cyclization involving the acetyl group can lead to the formation of substituted indoles or other heterocyclic systems. The synthesis of fine chemicals often involves the use of such versatile building blocks that can be elaborated in multiple steps to afford complex target molecules. nih.govlifechemicals.comresearchgate.net
Stereoselective Synthesis Utilizing Chiral Auxiliaries or Catalysts
The ethyl acetate moiety in this compound presents a key opportunity for introducing chirality into a target molecule. The α-carbon of the acetate group is prochiral, and its deprotonation can lead to the formation of an enolate that can be reacted with various electrophiles. To control the stereochemical outcome of such reactions, chiral auxiliaries or chiral catalysts can be employed.
Chiral Auxiliaries:
A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. nih.gov In the case of this compound, the ester could be first hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral amide. nih.gov The presence of the chiral auxiliary would then direct the stereoselective alkylation of the α-carbon.
For instance, the chiral imide formed from the corresponding carboxylic acid and a chiral oxazolidinone can be deprotonated with a suitable base, like lithium diisopropylamide (LDA), to generate a stereochemically defined enolate. Subsequent reaction with an alkyl halide would lead to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Finally, the chiral auxiliary can be cleaved to yield the enantiomerically enriched α-substituted phenylacetic acid derivative, which can be re-esterified if needed. This approach allows for the synthesis of a wide range of chiral compounds.
Chiral Catalysts:
Alternatively, asymmetric transformations can be achieved using chiral catalysts, which can be more atom-economical than using stoichiometric chiral auxiliaries. For the direct and highly enantioselective alkylation of arylacetic acids, chiral lithium amides can act as traceless auxiliaries. nih.gov This method circumvents the need for the attachment and removal of a traditional chiral auxiliary. nih.gov The arylacetic acid, derived from the hydrolysis of this compound, could be treated with a chiral lithium amide base to form a chiral enediolate intermediate. This intermediate would then react with an electrophile, with the chirality of the base directing the facial selectivity of the attack, thus affording an enantiomerically enriched product. nih.gov
The following table illustrates a representative example of a direct enantioselective alkylation of a generic phenylacetic acid using a chiral lithium amide, a methodology that could be adapted for this compound.
| Entry | Electrophile | Chiral Amine | Yield (%) | ee (%) |
| 1 | Allyl Bromide | (R)-N-benzyl-1-phenylethanamine | 95 | 92 |
| 2 | Benzyl Bromide | (R)-N-benzyl-1-phenylethanamine | 92 | 90 |
| 3 | Ethyl Iodide | (S)-N-isopropyl-1-phenylethanamine | 88 | 85 |
Note: This data is illustrative and based on methodologies for similar arylacetic acids, not this compound itself.
Step-Economical Synthesis Strategies
The ortho-iodo and para-acetyl substituents on the phenyl ring are particularly well-suited for the construction of heterocyclic systems. The iodine atom can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the acetyl group provides a carbonyl handle for cyclization reactions.
One-Pot Synthesis of Heterocycles:
A plausible step-economical strategy would involve a one-pot synthesis of heterocyclic compounds. rsc.orgresearchgate.netnih.gov For example, a Sonogashira coupling of this compound with a terminal alkyne could be followed by an in-situ intramolecular cyclization. The newly introduced alkyne could react with the acetyl group, potentially triggered by a change in reaction conditions or the addition of a new reagent, to form a fused heterocyclic system such as a furan (B31954) or a pyran.
Another potential one-pot reaction could involve an initial cross-coupling reaction to introduce a nucleophilic group, which could then undergo an intramolecular condensation with the acetyl carbonyl. For instance, a Buchwald-Hartwig amination could introduce a primary amine, which could then form an enamine with the acetyl group, leading to the formation of a quinoline (B57606) or other nitrogen-containing heterocycles after a subsequent cyclization and aromatization sequence.
The following table provides a hypothetical reaction scheme for a one-pot synthesis of a substituted quinoline from this compound, illustrating the potential of this intermediate in step-economical synthesis.
| Step | Reaction Type | Reagents | Intermediate/Product |
| 1 | Buchwald-Hartwig Amination | R-NH2, Pd catalyst, ligand, base | Ethyl 2-(4-acetyl-2-(R-amino)phenyl)acetate |
| 2 | Intramolecular Condensation/Cyclization | Acid or base catalyst | Substituted quinoline derivative |
Note: This is a proposed synthetic route and has not been experimentally verified for this specific substrate.
Tandem reactions that combine multiple bond-forming events in a single cascade are also a powerful tool in modern organic synthesis. nih.govrsc.org The reactivity of the different functional groups in this compound could be harnessed in such a way that the product of one reaction becomes the substrate for the next in a seamless sequence.
Mechanistic Investigations of Reactions Involving Ethyl 2 4 Acetyl 2 Iodophenyl Acetate
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
No specific studies detailing the catalytic cycles of cross-coupling reactions involving "Ethyl 2-(4-acetyl-2-iodophenyl)acetate" have been found. In general, cross-coupling reactions involving aryl iodides proceed through a common catalytic cycle, typically involving a palladium catalyst. This cycle would theoretically consist of three main steps: oxidative addition of the aryl iodide to a low-valent metal center (e.g., Pd(0)), transmetalation with a suitable organometallic coupling partner, and reductive elimination to yield the coupled product and regenerate the active catalyst. However, without experimental data, the specific intermediates, reaction rates, and potential side reactions for "this compound" remain unknown.
Understanding Regioselectivity and Chemoselectivity Profiles
There is no available research that specifically investigates the regioselectivity and chemoselectivity of reactions involving "this compound." The presence of multiple reactive sites in the molecule—the iodo group, the acetyl group, and the ester functionality—suggests that chemoselectivity would be a critical factor in its synthetic transformations. For instance, in cross-coupling reactions, the carbon-iodine bond is expected to be the primary site of reactivity. However, the acetyl group could potentially undergo various reactions, and its influence on the reactivity of the aryl iodide has not been documented. Similarly, the regioselectivity of reactions, such as further substitution on the aromatic ring, has not been explored.
Kinetic Studies and Reaction Rate Determinations
No kinetic studies or reaction rate determinations for any reaction involving "this compound" have been reported in the scientific literature. Such studies would be essential to understand the reaction mechanism, determine the rate-determining step, and optimize reaction conditions. Without experimental data, it is not possible to provide any information on the kinetics of its reactions.
Isotope Labeling Experiments for Pathway Confirmation
Isotope labeling experiments are a powerful tool for elucidating reaction mechanisms. However, no studies employing this technique for reactions with "this compound" have been published. Such experiments could, for example, involve the use of isotopes of carbon or iodine to trace the fate of these atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.
Transition State Analysis in Key Transformations
There is no information available regarding the transition state analysis of any key transformations involving "this compound." Computational and experimental studies aimed at characterizing transition states would provide valuable insights into the energetics and geometries of the key steps in its reactions. In the absence of such research, a discussion on this topic would be purely hypothetical.
Compound Names
As no specific reactions or detailed studies involving "this compound" were found, a table of other mentioned compound names cannot be generated in a meaningful context.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule will interact with other reagents.
The HOMO represents the ability of a molecule to donate electrons, thus indicating its nucleophilic character. In contrast, the LUMO signifies the ability of a molecule to accept electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.
For Ethyl 2-(4-acetyl-2-iodophenyl)acetate, the HOMO is likely to be localized on the phenyl ring and the iodine atom, which have lone pairs of electrons. The LUMO, on the other hand, would be expected to be centered on the acetyl and ethyl acetate (B1210297) groups, which are electron-withdrawing. A hypothetical FMO analysis for this compound is presented below.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.2 | Phenyl Ring, Iodine Atom |
| LUMO | -1.5 | Acetyl Group, Ethyl Acetate Group |
| HOMO-LUMO Gap | 4.7 | - |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other charged species. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually in shades of blue) are electron-poor and are prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the acetyl and ethyl acetate groups, making them sites for interaction with electrophiles. The hydrogen atoms of the phenyl ring and the ethyl group would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions and predicting sites of reaction.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's motion over time, MD can provide a detailed picture of its conformational landscape, excluding the direct calculation of physical properties. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the most stable conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is essential as conformational changes can significantly impact its reactivity.
Prediction of Reaction Pathways and Energy Barriers
A significant application of computational chemistry is the prediction of reaction pathways and the associated energy barriers. For this compound, which can undergo various reactions such as nucleophilic substitution or cross-coupling reactions at the C-I bond, DFT calculations can be employed to map out the potential energy surface of a given reaction. By identifying the transition states and intermediates, the most favorable reaction pathway can be determined. For instance, in a Suzuki coupling reaction, calculations can help in understanding the oxidative addition and reductive elimination steps, providing insights into the reaction mechanism and the factors that control its efficiency. Recent studies have shown that for reactions involving aryl iodides, DFT can effectively model the energetics of such transformations.
Rational Design of New Catalysts and Reaction Conditions
Theoretical calculations play a pivotal role in the rational design of new catalysts and the optimization of reaction conditions. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, computational studies can be used to design ligands that enhance the catalyst's activity and selectivity. By modeling the interaction between the catalyst, the substrate, and the ligand, researchers can predict which ligand structures will lead to lower activation energies and more efficient catalytic cycles. This in-silico approach accelerates the discovery of new catalysts, reducing the need for extensive experimental screening.
Quantitative Structure-Activity Relationships (QSAR) for Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its reactivity, excluding biological activity. For a series of related compounds, QSAR can be used to predict the reactivity of new molecules based on their structural features. For this compound and its analogs, a QSAR model could be developed to predict their reactivity in a specific reaction, such as their rate of reaction in a nucleophilic aromatic substitution. The model would use various molecular descriptors, such as electronic properties (e.g., Hammett constants), steric parameters, and quantum chemical descriptors (e.g., HOMO/LUMO energies), to build a predictive equation.
| Descriptor | Value | Relevance to Reactivity |
|---|---|---|
| Hammett Constant (σ) of Acetyl Group | +0.50 | Electron-withdrawing nature |
| Hammett Constant (σ) of Iodine | +0.18 | Inductive electron withdrawal |
| Calculated Dipole Moment (Debye) | 2.5 | Molecular polarity |
Advanced Spectroscopic and Analytical Methodologies in Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For Ethyl 2-(4-acetyl-2-iodophenyl)acetate, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula, C₁₂H₁₃IO₃. The theoretical exact mass can be calculated and compared with the experimentally determined value, with a mass error of less than 5 ppm being the standard for confirmation.
Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques (e.g., MS/MS) offers profound insights into the molecule's structure. The fragmentation of this compound is expected to follow predictable pathways based on the lability of its functional groups. Key fragmentation patterns would likely include the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the acetyl group (-COCH₃), and the loss of the iodine atom. The analysis of these fragment ions allows for the piece-by-piece reconstruction of the molecular structure, corroborating the assignments made by other spectroscopic methods.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 333.9931 | Protonated molecular ion |
| [M-CH₃]⁺ | 317.9982 | Loss of a methyl radical from the acetyl or ethyl group |
| [M-OCH₂CH₃]⁺ | 287.9723 | Loss of the ethoxy group |
| [M-COCH₃]⁺ | 290.9825 | Loss of the acetyl group |
| [M-I]⁺ | 206.0943 | Loss of the iodine atom |
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.
2D NMR (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group would be expected. The aromatic protons would also show correlations depending on their proximity on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the acetyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful for determining the preferred conformation of the molecule in solution, for example, the orientation of the ethyl acetate (B1210297) side chain relative to the phenyl ring.
Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations |
| 1 | ~140 | - | - | - |
| 2 | ~95 | - | - | - |
| 3 | ~135 | ~7.8 (d) | C-1, C-5, C=O (acetyl) | H-4, CH₂ (acetate) |
| 4 | ~130 | ~8.0 (dd) | C-2, C-6 | H-3, H-5 |
| 5 | ~138 | ~8.2 (d) | C-1, C-3 | H-4, CH₃ (acetyl) |
| 6 | ~130 | - | - | - |
| CH₂ (acetate) | ~40 | ~3.8 (s) | C=O (ester), C-2 | H-3 |
| C=O (ester) | ~170 | - | - | - |
| OCH₂ | ~62 | ~4.2 (q) | C=O (ester), OCH₂CH₃ | OCH₂CH₃ |
| OCH₂CH₃ | ~14 | ~1.3 (t) | OCH₂ | OCH₂ |
| C=O (acetyl) | ~198 | - | - | - |
| CH₃ (acetyl) | ~26 | ~2.6 (s) | C=O (acetyl), C-4 | H-5 |
Solid-State NMR for Crystalline Forms (excluding crystal structure properties)
Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could be used to study polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the number of crystallographically inequivalent molecules in the unit cell and provide insights into the local environment of each carbon atom.
Dynamic NMR for Conformational Studies
The ethyl acetate side chain of the molecule possesses rotational freedom around several single bonds. Dynamic NMR (DNMR) techniques can be used to study the energetics of these conformational changes. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. From this data, the activation energy for bond rotation can be calculated, providing a quantitative measure of the conformational flexibility of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and acetyl groups. The C-O stretching of the ester and the aromatic C=C stretching vibrations would also be prominent. Raman spectroscopy, being more sensitive to non-polar bonds, would provide clear signals for the aromatic ring vibrations and the C-I bond.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | 3000-2850 | Stretching |
| C=O (ester) | ~1735 | ~1735 | Stretching |
| C=O (acetyl) | ~1685 | ~1685 | Stretching |
| C=C (aromatic) | 1600-1450 | 1600-1450 | Stretching |
| C-O (ester) | 1300-1000 | Weak | Stretching |
| C-I | Weak | ~600-500 | Stretching |
X-ray Crystallography for Solid-State Structural Elucidation (excluding basic identification data)
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would not only confirm the connectivity of the atoms but also provide precise bond lengths, bond angles, and torsion angles. This detailed structural information is invaluable for understanding the molecule's conformation in the crystalline lattice and for studying intermolecular interactions, such as packing forces and potential hydrogen bonding. The presence of the heavy iodine atom would facilitate the solution of the crystal structure.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
In the research and development of "this compound," chromatographic techniques are indispensable for ensuring the purity of the final compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools employed for these purposes. HPLC is primarily used for the analysis of the main compound and non-volatile impurities, while GC-MS is exceptionally suited for the identification of volatile byproducts and residual solvents.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is critical for the accurate quantification and purity assessment of this compound. A reverse-phase HPLC (RP-HPLC) method is typically favored for compounds of this polarity. The method development process involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.
For this compound, a C18 column is a suitable stationary phase, offering good retention and resolution for aromatic esters. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.gov The ratio of these components is optimized to control the retention time of the analyte. A gradient elution may be employed to ensure the timely elution of both the main compound and any potential impurities with differing polarities. UV detection is highly effective, as the aromatic ring and carbonyl groups in the molecule are strong chromophores, allowing for sensitive detection, typically around 254 nm. nih.gov
A well-developed HPLC method can effectively separate the target compound from starting materials, such as 2-iodoacetophenone (B8806993) derivatives, and potential side-products, like hydrolyzed carboxylic acid or isomers. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks.
Table 1: Illustrative HPLC Purity Analysis of this compound
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
|---|---|---|---|---|
| 1 | 2-(4-acetyl-2-iodophenyl)acetic acid | 4.8 | 15,430 | 0.35 |
| 2 | Ethyl 2-(4-acetylphenyl)acetate | 6.2 | 21,980 | 0.50 |
| 3 | This compound | 8.5 | 4,349,760 | 98.90 |
| 4 | Unknown Impurity | 9.1 | 10,990 | 0.25 |
Method Parameters: Column: C18 (150 x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm; Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While HPLC is ideal for the main product, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile organic compounds that may be present as impurities or byproducts from the synthesis of this compound. nih.gov This is particularly important for detecting residual solvents, unreacted volatile starting materials, or byproducts formed during reactions like Fischer esterification. researchgate.netmasterorganicchemistry.com
In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a nonpolar stationary phase like 5%-phenyl-methylpolysiloxane, separates the components based on their boiling points and interactions with the phase. wiley.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound by comparison to spectral libraries. nih.gov
Potential volatile byproducts in the synthesis of this compound could include ethanol (B145695) (from the esterification step), acetic acid, and potentially small amounts of benzene (B151609) or other aromatic fragments if harsh reaction conditions were used.
Table 2: Hypothetical GC-MS Analysis of Volatile Byproducts
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Plausible Origin |
|---|---|---|---|
| 2.1 | Ethanol | 45, 31, 29 | Residual solvent/reagent from esterification |
| 3.5 | Acetic Acid | 60, 45, 43 | Ester hydrolysis or byproduct |
| 5.8 | Acetophenone (B1666503) | 120, 105, 77 | Incomplete iodination of starting material |
| 8.2 | Ethyl Acetate | 88, 70, 43 | Side reaction or solvent |
Method Parameters: Column: DB-5ms (30 m x 0.25 mm, 0.25 µm); Carrier Gas: Helium; Oven Program: 50°C (2 min), ramp to 250°C at 15°C/min; Ionization: Electron Impact (70 eV); Mass Range: 25-350 amu.
Future Research Directions and Challenges
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthetic utility of ethyl 2-(4-acetyl-2-iodophenyl)acetate is heavily reliant on the catalytic transformations of its aryl iodide group. Future research will likely focus on developing novel catalytic systems that offer improved efficiency, selectivity, and sustainability for cross-coupling reactions.
A primary challenge is to achieve high yields and selectivity in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, while minimizing side reactions involving the acetyl or acetate (B1210297) groups. The development of next-generation palladium catalysts with sophisticated ligand designs will be crucial. These ligands can modulate the electronic and steric properties of the metal center, enhancing catalytic activity and preventing catalyst deactivation.
Furthermore, there is a growing trend towards replacing precious metal catalysts with more abundant and less toxic alternatives. Research into catalysts based on copper, nickel, or iron for cross-coupling reactions involving this substrate could provide more cost-effective and environmentally friendly synthetic routes. The loading of bimetals can also modify the surface electronic structures of catalysts, potentially enhancing activity and stability. mdpi.com
Table 1: Potential Catalytic Systems for Future Investigation
| Catalyst Type | Target Reaction | Potential Advantages | Research Focus |
|---|---|---|---|
| Palladium-Phosphine Complexes | Suzuki, Heck, Sonogashira | High efficiency, broad substrate scope | Design of sterically hindered and electron-rich ligands to improve stability and turnover numbers. |
| Nickel-Based Catalysts | C-N and C-S Cross-Coupling | Lower cost, unique reactivity | Overcoming challenges with catalyst stability and air/moisture sensitivity. |
| Copper-Catalyzed Reactions | Ullmann Condensation, C-O Coupling | Cost-effective, good for heteroatom coupling | Development of milder reaction conditions and broader ligand scope. |
Exploration of New Reaction Pathways for Diversification
The trifunctional nature of this compound opens up numerous possibilities for creating diverse molecular architectures. Future research should explore novel reaction pathways that selectively target each functional group or utilize them in tandem.
The aryl iodide is a prime site for introducing complexity through various metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The acetyl group can be transformed through a wide array of reactions, including:
Oxidation: Baeyer-Villiger oxidation to form an ester.
Reduction: Selective reduction to a secondary alcohol.
Olefinations: Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.
Condensations: Aldol (B89426) or Claisen-Schmidt condensations to build larger carbon frameworks.
The ester group can be hydrolyzed, reduced to an alcohol, or converted to an amide. Investigating the chemoselectivity of these transformations in the presence of the other functional groups is a key research challenge.
Integration into Flow Chemistry Systems for Continuous Production
Transitioning the synthesis and subsequent transformations of this compound from traditional batch processes to continuous flow chemistry presents a significant opportunity for process intensification. researchgate.net Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govmdpi.com
A key research direction is the development of robust and efficient flow protocols for the synthesis of the parent compound itself. Subsequently, multi-step flow systems could be designed where the crude product from one reaction is directly channeled into the next reactor for further functionalization without intermediate isolation and purification steps. mdpi.commit.edu For example, a flow system could be envisioned where an initial cross-coupling reaction at the iodide position is followed by an in-line reduction of the acetyl group. Challenges in this area include managing solid reagents and byproducts in continuous systems and ensuring long-term stability of the catalysts used in packed-bed reactors. nih.gov
Sustainable and Biocatalytic Approaches for its Transformations
Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound should incorporate green chemistry principles, such as the use of environmentally benign solvents, energy-efficient reaction conditions, and catalytic methods. researchgate.net
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for achieving high selectivity under mild conditions. nih.govmdpi.com Enzymes such as ketoreductases could be employed for the enantioselective reduction of the acetyl group to a chiral alcohol, a valuable intermediate in pharmaceutical synthesis. Lipases or esterases could be used for the selective hydrolysis of the ethyl acetate moiety. The challenge lies in identifying or engineering enzymes with the desired activity and stability for this specific substrate. Whole-cell biocatalysis in segmented flow processes could also be explored to overcome issues related to solvent toxicity and mass transfer limitations. nih.gov
Computational Design of Derivatives with Tailored Reactivity Profiles
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound and its derivatives. mdpi.comresearchgate.net
Future research could leverage computational methods to:
Predict Reactivity: Model the transition states of various reactions to predict which functional group is most likely to react under specific conditions.
Design Novel Substrates: In silico modification of the substituent pattern on the aromatic ring could be used to design new derivatives with tailored electronic properties, enhancing their reactivity or selectivity in subsequent transformations.
Optimize Catalysts: Computationally screen potential ligands for metal catalysts to identify candidates that are likely to provide the highest efficiency and selectivity for cross-coupling reactions.
By providing a deeper understanding of the molecule's behavior at a molecular level, computational studies can guide experimental work, saving time and resources.
Expansion of its Role in Multi-Component and One-Pot Syntheses
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The distinct reactivity of the functional groups in this compound makes it an excellent candidate for inclusion in MCRs and other one-pot syntheses.
A potential research avenue involves designing sequential one-pot reactions where, for instance, a Sonogashira coupling at the iodide position is followed by an intramolecular cyclization involving the newly introduced alkyne and the acetyl group to rapidly construct complex heterocyclic scaffolds. The development of such tandem or domino reactions would represent a significant step forward in synthetic efficiency, allowing for the rapid generation of molecular complexity from a relatively simple starting material. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palladium |
| Copper |
| Nickel |
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl 2-(4-acetyl-2-iodophenyl)acetate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves iodination of a precursor (e.g., 4-acetylphenylacetate derivatives) using iodine sources like in the presence of oxidizing agents. Key steps include protecting the acetyl group to avoid side reactions and optimizing temperature (e.g., reflux in ethyl acetate ). Purification often employs column chromatography, with solvent systems such as hexane/ethyl acetate gradients. Reaction progress is monitored via TLC or GC-MS to ensure intermediate formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should be prioritized?
- Methodological Answer :
- NMR : NMR reveals the acetyl methyl ( ppm), ester ethyl group ( ppm for CH, ppm for CH), and aromatic protons (split patterns due to iodine’s heavy atom effect) .
- GC-MS : Used to confirm molecular ion peaks () and fragmentation patterns, particularly the loss of ethyl or acetyl groups .
- IR : Strong carbonyl stretches ( cm) for ester and acetyl groups .
Q. How is X-ray crystallography applied to resolve the molecular structure of this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction is used to determine the spatial arrangement of the iodine substituent and acetyl/ester groups. SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography . Data collection involves optimizing crystal mounting and radiation sources (e.g., Mo-Kα). Hydrogen bonding and intermolecular interactions are analyzed using Mercury or Olex2 for visualization .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational (DFT) predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Strategies include:
- Recalculating NMR shifts using implicit solvent models (e.g., PCM in Gaussian).
- Validating crystal structure-derived coordinates against NMR data via CORINA or ACD/Labs .
- Employing NMR DEPT experiments to confirm carbon environments .
Q. What experimental and computational approaches elucidate the iodine atom’s influence on reactivity and stability?
- Methodological Answer :
- Reactivity Studies : Iodine’s electron-withdrawing effect enhances electrophilic substitution at the para position. Competitive reactions (e.g., Suzuki coupling) are monitored via HPLC to assess regioselectivity .
- Stability Analysis : Thermogravimetric analysis (TGA) quantifies decomposition temperatures. Computational studies (e.g., DFT) model iodine’s impact on bond dissociation energies, referencing ethyl acetate’s thermodynamic data (e.g., proton affinity: 835.7 kJ/mol ).
Q. In drug discovery, how is this compound utilized as a synthetic intermediate or enzyme interaction probe?
- Methodological Answer :
- Enzyme Studies : The acetyl and ester groups mimic natural substrates in hydrolase assays (e.g., esterases). IC values are determined via kinetic assays using UV-Vis monitoring .
- Synthetic Intermediates : The iodine atom serves as a handle for cross-coupling reactions (e.g., Ullmann coupling) to generate biaryl derivatives. Reaction yields are optimized using Pd catalysts and microwave-assisted synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
